molecular formula C6H7N5O2 B15356352 3-amino-N-carbamoylpyrazine-2-carboxamide

3-amino-N-carbamoylpyrazine-2-carboxamide

Cat. No.: B15356352
M. Wt: 181.15 g/mol
InChI Key: ZWDGQMLGYMNZDS-UHFFFAOYSA-N
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Description

3-Amino-N-carbamoylpyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-carbamoylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxamide with an appropriate amine under specific conditions. One common method is the reaction of pyrazine-2-carboxamide with ammonia in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-carbamoylpyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazine-2,3-dicarboxamide.

  • Reduction: Reduction reactions can produce 3-amino-N-carbamoylpyrazine-2-carboxylic acid.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

3-Amino-N-carbamoylpyrazine-2-carboxamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-N-carbamoylpyrazine-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-Amino-N-carbamoylpyrazine-2-carboxamide is similar to other pyrazine derivatives, such as pyrazine-2-carboxamide and 3-amino-N-carbamimidoyl-6-chloro-5-[(2-phenylethyl)amino]-2-pyrazinecarboxamide. it is unique in its chemical structure and potential applications. The presence of the amino and carbamoyl groups contributes to its distinct properties and reactivity.

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Properties

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

3-amino-N-carbamoylpyrazine-2-carboxamide

InChI

InChI=1S/C6H7N5O2/c7-4-3(9-1-2-10-4)5(12)11-6(8)13/h1-2H,(H2,7,10)(H3,8,11,12,13)

InChI Key

ZWDGQMLGYMNZDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=O)NC(=O)N)N

Origin of Product

United States

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